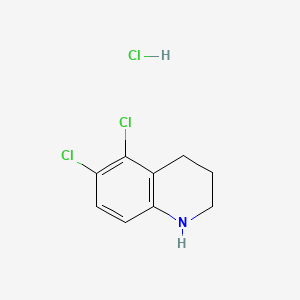
5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of chlorine atoms at the 5 and 6 positions of the quinoline ring enhances its chemical reactivity and potential biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the hydrogenation of 5,6-dichloroquinoline. This process can be carried out using a palladium on carbon (Pd/C) catalyst under hydrogen gas at atmospheric pressure . The reaction conditions are mild, and the product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These methods allow for the efficient and scalable production of the compound, ensuring high purity and yield .
化学反応の分析
Types of Reactions
5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, fully saturated tetrahydroquinolines, and substituted quinolines .
科学的研究の応用
5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with various molecular targets. The chlorine atoms enhance its ability to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific biological activity being studied .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the chlorine atoms, resulting in different chemical reactivity and biological activity.
5,6-Dichloroquinoline: The non-hydrogenated form, which has different physical and chemical properties.
2,3-Dihydro-4(1H)-quinolinone: Another derivative with distinct biological activities.
Uniqueness
5,6-Dichloro-1,2,3,4-tetrahydroquinoline hydrochloride is unique due to the presence of chlorine atoms at the 5 and 6 positions, which significantly influence its chemical reactivity and potential biological activities. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
特性
分子式 |
C9H10Cl3N |
|---|---|
分子量 |
238.5 g/mol |
IUPAC名 |
5,6-dichloro-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-4-8-6(9(7)11)2-1-5-12-8;/h3-4,12H,1-2,5H2;1H |
InChIキー |
IKSMDTHEAPMAGG-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC(=C2Cl)Cl)NC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


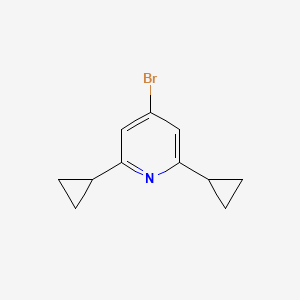
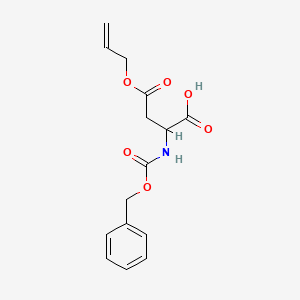
![1-(Benzo[d]oxazol-2-ylthio)butan-2-one](/img/structure/B13652065.png)
![tert-Butyl 4-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652068.png)
![1-Methyl-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B13652081.png)

![(6-Oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B13652087.png)

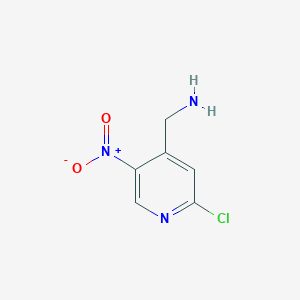
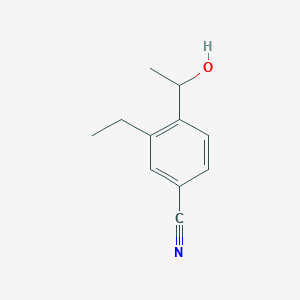
![(S)-3-Cyclopentyl-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile (2S,3S)-2,3-bis(benzoyloxy)succinate](/img/structure/B13652099.png)
![4-Azaspiro[2.4]heptan-7-one](/img/structure/B13652101.png)
![4-[(E)-(dimethylhydrazinylidene)methyl]benzoic acid;hydrochloride](/img/structure/B13652102.png)

